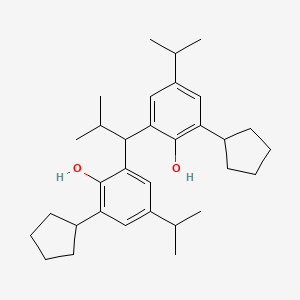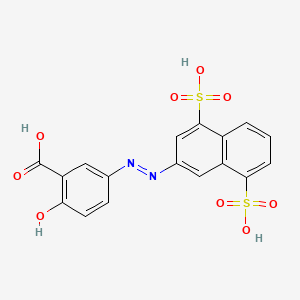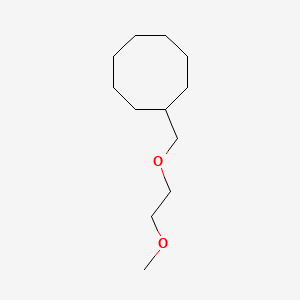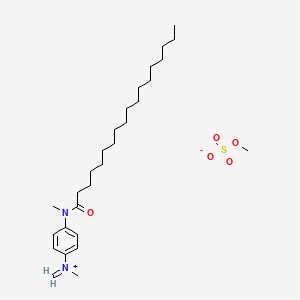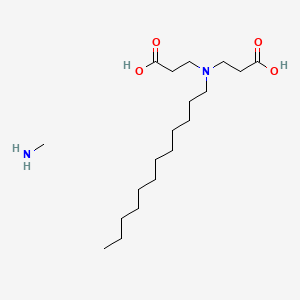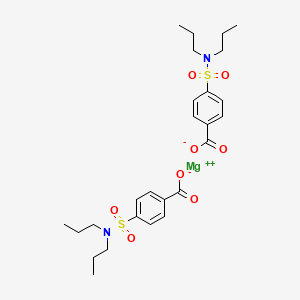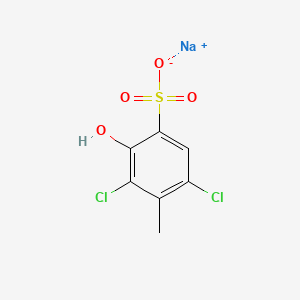
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is a chemical compound with the molecular formula C7H5Cl2NaO4S. It is a derivative of toluene, characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulphonic acid group in its structure. This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt typically involves the chlorination of 3-hydroxytoluene followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and sulfonating agents like sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the selective substitution of chlorine atoms at the 2 and 6 positions of the toluene ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same chlorination and sulfonation steps but is optimized for large-scale production. The final product is purified through crystallization or other separation techniques to obtain the sodium salt form.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfonic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dechlorinated or desulfonated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include oxidative stress responses, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid, sodium salt
- 2,4-Dichloro-3-hydroxytoluene-5-sulphonic acid, sodium salt
Uniqueness
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different selectivity and potency in various applications, making it a valuable tool in scientific research.
特性
CAS番号 |
94022-24-9 |
|---|---|
分子式 |
C7H5Cl2NaO4S |
分子量 |
279.07 g/mol |
IUPAC名 |
sodium;3,5-dichloro-2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O4S.Na/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9;/h2,10H,1H3,(H,11,12,13);/q;+1/p-1 |
InChIキー |
KPTUGWHDNJZNKW-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C(=C1Cl)O)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





